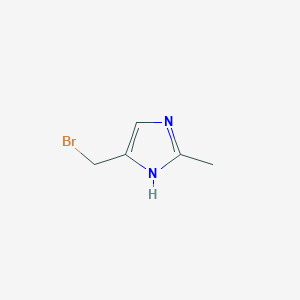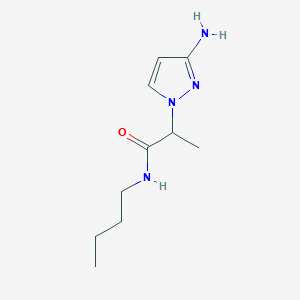![molecular formula C13H18ClF2N B13566202 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. For instance, the nitration process of similar compounds has shown that continuous flow microreactors can significantly increase reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Chloromethyl)phenyl]methyl}-2-methylpyrrolidine
Uniqueness
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This can lead to enhanced stability, binding affinity, and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H18ClF2N |
|---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17F2N.ClH/c1-13(7-2-8-16-13)9-10-3-5-11(6-4-10)12(14)15;/h3-6,12,16H,2,7-9H2,1H3;1H |
InChI Key |
FVZCXERMPQRKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


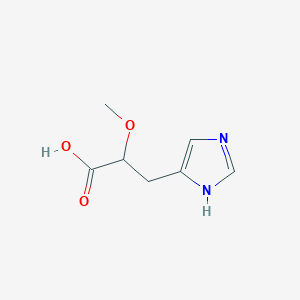
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

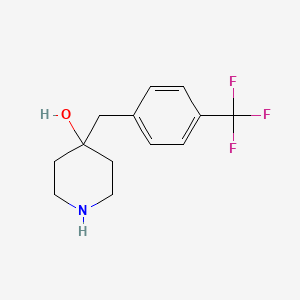
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
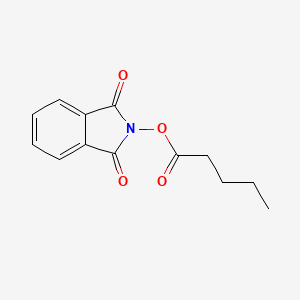

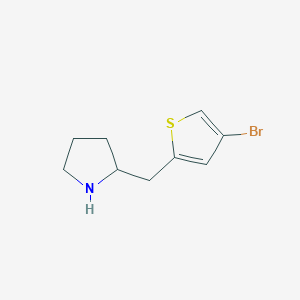
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
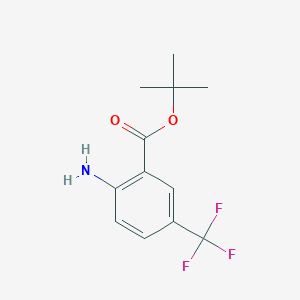
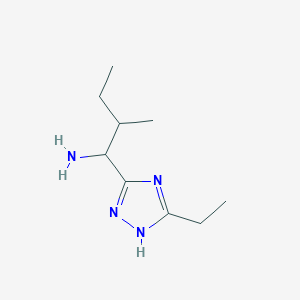
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
